tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11;/h4-7,11H2,1-3H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOKZSKSZIPPNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803589-72-1 | |
| Record name | tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Synthesis via Cyclopropyl Intermediate
Key Steps
This method involves three sequential stages (overall yield: 65–70%):
-
- A cyclopropyl intermediate is synthesized through reductive cyclopropanation using a Kulinkovich reaction variant. For example, N,N-dibenzyl-2-benzyloxyacetamide undergoes cyclization with titanium(IV) isopropoxide and ethylmagnesium bromide.
- Conditions : Dry THF, −78°C to room temperature, 12–24 hours.
tert-Butyl Carbamate Introduction :
- The intermediate reacts with tert-butyl chloroformate (Boc₂O) in dichloromethane (DCM) under basic conditions (triethylamine).
- Stoichiometry : 1:1.2 molar ratio of amine to Boc₂O.
- Purification : Column chromatography (hexane/ethyl acetate).
Curtius Degradation Pathway
Procedure
This approach starts with diethyl cyclopropane-1,1-dicarboxylate:
- Monohydrolysis : Selective hydrolysis of one ester group using NaOH (56% yield).
- Curtius Rearrangement : Conversion of the carboxylic acid to an isocyanate via acyl azide intermediates using diphenylphosphoryl azide (DPPA).
- Reduction : The remaining ester group is reduced to a hydroxymethyl moiety with LiAlH₄.
- Boc Protection : The amine is protected with Boc₂O (as in Step 1 above).
| Step | Reagents | Yield |
|---|---|---|
| Monohydrolysis | NaOH, H₂O/EtOH | 56% |
| Curtius Rearrangement | DPPA, Et₃N | 78% |
| Reduction | LiAlH₄, THF | 85% |
Industrial-Scale Production
- Reactor Setup : Automated jacketed glass reactor with temperature control (±2°C).
- Mixing : High-shear mixing (1,200 rpm) to ensure homogeneity.
- Workup : Liquid-liquid extraction (DCM/water) followed by crystallization (ethanol/water).
- Purity : ≥99% (HPLC), residual solvents <0.1% (ICH guidelines).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Stepwise Synthesis | High scalability, mild conditions | Multi-step purification | 65–70% |
| Curtius Degradation | Avoids sensitive intermediates | Requires hazardous reagents | 40–45% |
| Industrial Production | Consistent purity, automation-ready | High initial capital investment | 70–75% |
Reaction Scheme
- Cyclopropanation :
$$
\text{N,N-dibenzyl-2-benzyloxyacetamide} \xrightarrow{\text{Ti(OiPr)₄, EtMgBr}} \text{cyclopropane intermediate}
$$ - Boc Protection :
$$
\text{cyclopropane intermediate} + \text{Boc₂O} \xrightarrow{\text{Et₃N}} \text{tert-butyl carbamate}
$$
Key Findings
Chemical Reactions Analysis
Types of Reactions: : tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols .
Scientific Research Applications
Organic Synthesis
tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride is utilized as an intermediate in the synthesis of various biologically active compounds. It serves as a building block for complex molecules, facilitating the development of new chemical entities with potential therapeutic effects.
Medicinal Chemistry
The compound is investigated for its potential in drug development. It acts as a precursor for synthesizing novel pharmaceuticals targeting specific diseases. The unique structural features may enhance its pharmacological properties, making it valuable in creating effective therapeutics .
Biological Research
In biological studies, this compound is employed to explore enzyme kinetics and protein-ligand interactions. It can function as a substrate or inhibitor in biochemical assays, allowing researchers to investigate the mechanisms of action of various enzymes and receptors.
Polymer Industry
In the polymer sector, this compound contributes to the synthesis of specialty polymers with enhanced mechanical strength and chemical resistance. This application is crucial for developing materials with specific performance characteristics.
Case Study 1: Drug Development
A recent study explored the use of this compound in synthesizing a new class of anticoagulants. The compound was found to enhance the efficacy of existing drugs by improving their binding affinity to target proteins involved in coagulation pathways. This highlights its potential role in developing safer and more effective anticoagulant therapies .
Case Study 2: Enzyme Inhibition
Research focused on the compound's ability to inhibit specific enzymes related to cancer progression demonstrated promising results. The compound was shown to effectively reduce enzyme activity, suggesting its potential as a therapeutic agent in cancer treatment strategies .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s key differentiator is the 2-aminoethyl group attached to the cyclopropane ring. Below is a comparative analysis with structurally related carbamate derivatives:
Notes:
- The 2-aminoethyl group in the target compound introduces a primary amine, which is more nucleophilic than the azetidinyl or methoxyacetyl groups in analogs. This facilitates conjugation reactions (e.g., with carboxylic acids or carbonyls) .
Biological Activity
tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride is a synthetic compound with significant potential in medicinal chemistry and biochemistry. Its unique structural features, including a tert-butyl group and a cyclopropyl moiety, contribute to its biological activity, making it a subject of ongoing research. This article provides an overview of its biological activity, mechanisms of action, and applications in various fields.
- Molecular Formula : C10H21ClN2O2
- Molecular Weight : 236.74 g/mol
- Structure : The compound features a tert-butyl group attached to a cyclopropyl ring, which is further substituted with an aminoethyl group. This configuration enhances its solubility and stability, crucial for biological applications.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it can modulate enzyme activity and influence signaling pathways, although the exact molecular targets remain to be fully elucidated.
Biological Activity
Research indicates that compounds with similar structures may exhibit significant biological properties. The following activities have been noted:
- Enzyme Modulation : It can act as a substrate or inhibitor in biochemical assays, influencing enzyme kinetics and protein-ligand interactions.
- Therapeutic Potential : Investigated as a precursor for drug development targeting specific diseases, particularly in oncology and neurology.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, necessitating further research to confirm these findings.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as an intermediate in the synthesis of various biologically active compounds, including those targeting cancer and neurodegenerative diseases.
Biochemistry
In biochemistry, it is utilized as a building block for synthesizing complex molecules. Its role as a non-ionic organic buffering agent is particularly valuable in maintaining pH levels in cell cultures, which is critical for enzyme activity and cellular processes.
Industrial Uses
The compound's stability and reactivity make it suitable for applications in the polymer industry, where it contributes to the development of specialty polymers with enhanced properties.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl (1-(aminomethyl)cyclopropyl)carbamate | C9H18N2O2 | Lacks an ethylene group; potential differences in activity |
| Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate | C10H19NO3 | Contains a hydroxyl group; may exhibit different solubility |
| Tert-butyl N-(2-aminoethyl)carbamate | C10H21N2O2 | Lacks cyclopropane structure; different biological properties |
Case Studies
Recent studies have highlighted the compound's potential in various therapeutic contexts:
Q & A
Basic Question: What are the optimal synthetic routes for tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride, and how can intermediates be characterized?
Methodological Answer:
The synthesis typically involves carbamate protection of the cyclopropylamine core. A multi-step approach is recommended:
Cyclopropane Ring Formation : Use [2+1] cycloaddition with dichloromethane or diazo compounds to generate the cyclopropylamine intermediate.
Aminoethyl Side Chain Introduction : Employ nucleophilic substitution or reductive amination to attach the 2-aminoethyl group.
Carbamate Protection : React with tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃) .
Hydrochloride Salt Formation : Treat with HCl in a polar solvent (e.g., diethyl ether).
Characterization :
- NMR (¹H/¹³C) to confirm cyclopropane geometry and Boc-group integrity.
- HPLC-MS to verify purity (>95%) and molecular weight .
Advanced Question: How can researchers resolve discrepancies in reported stability data for cyclopropyl-containing carbamates under acidic/basic conditions?
Methodological Answer:
Contradictions in stability studies (e.g., hydrolysis rates) may arise from solvent polarity, temperature, or substituent effects. To address this:
Controlled Kinetic Studies : Compare degradation rates under standardized conditions (e.g., 0.1 M HCl/NaOH at 25°C).
Computational Modeling : Use DFT calculations to predict bond dissociation energies, focusing on cyclopropane ring strain and carbamate lability .
Structural Analog Comparison : Benchmark against tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate, which shows enhanced stability due to electron-withdrawing substituents .
Basic Question: What analytical methods are recommended for validating the purity and identity of this compound?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water gradient .
- Spectroscopy :
- Elemental Analysis : Ensure C, H, N, Cl content matches theoretical values (±0.4%) .
Advanced Question: How does the cyclopropane ring influence the reactivity of the 2-aminoethyl group in downstream modifications?
Methodological Answer:
The cyclopropane’s ring strain and electronic effects can:
Enhance Nucleophilicity : The aminoethyl group may exhibit increased reactivity in acylation or alkylation due to proximal strain relief.
Steric Hindrance : Use molecular docking simulations to predict steric clashes in bioconjugation (e.g., with NHS esters).
Comparative Studies : Synthesize non-cyclopropane analogs (e.g., tert-butyl N-[2-aminoethyl]carbamate) to isolate ring effects .
Basic Question: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride salt aerosols.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced Question: How can researchers design stability-indicating assays for this compound under accelerated storage conditions?
Methodological Answer:
Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
Degradation Pathway Mapping : Use LC-MS/MS to identify major degradation products (e.g., cyclopropane ring opening or Boc-group hydrolysis) .
Arrhenius Modeling : Predict shelf life at 25°C using activation energy derived from high-temperature data .
Advanced Question: What strategies mitigate side reactions during the introduction of the 2-aminoethyl group?
Methodological Answer:
Common side reactions include over-alkylation or cyclopropane ring opening. Mitigation strategies:
Stepwise Protection : Temporarily protect the cyclopropane amine with a labile group (e.g., Fmoc) before aminoethylation .
Low-Temperature Reactions : Perform alkylation at −20°C to reduce ring strain-induced reactivity.
In Situ Monitoring : Use TLC or inline IR to detect intermediates and terminate reactions at optimal conversion .
Basic Question: How can environmental impact assessments be conducted for this compound?
Methodological Answer:
- OECD 301F Test : Measure biodegradability in aqueous media over 28 days.
- Ecotoxicology : Use Daphnia magna or Vibrio fischeri assays to determine EC₅₀ values for acute toxicity .
- Photodegradation Studies : Simulate sunlight exposure to assess persistence in water/soil .
Advanced Question: What computational tools predict the biological activity of derivatives of this compound?
Methodological Answer:
- QSAR Models : Train on cyclopropane-containing analogs to correlate structural features (e.g., logP, PSA) with target binding.
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., proteases) to optimize substituent placement .
Advanced Question: How can regioselectivity challenges in modifying the cyclopropane ring be addressed?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
